REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].Br[CH2:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1>CS(C)=O>[N:1]([CH2:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1)=[N+:2]=[N-:3] |f:0.1|
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
89.5 g
|
Type
|
reactant
|
Smiles
|
BrCC1OCCCC1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 50° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is allowed cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
The reaction is extracted with ether (3×400 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with water (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (500 ml), and dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the volatiles in vacuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |